molecular formula C16H20N6O2 B14785549 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14785549
M. Wt: 328.37 g/mol
InChI Key: QTOWPTUOGRWPKY-UHFFFAOYSA-N
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Description

7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a 2,5-dimethylbenzyl group and a hydrazinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions One common method involves the alkylation of a purine derivative with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This can result in the inhibition of key biological pathways, such as cell division or protein synthesis, which is why the compound is being investigated for its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    8-Hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the benzyl substitution, which may affect its biological activity.

    7-Benzyl-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but without the dimethyl groups on the benzyl ring.

Uniqueness

The presence of the 2,5-dimethylbenzyl group in 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H20N6O2/c1-9-5-6-10(2)11(7-9)8-22-12-13(18-15(22)19-17)20(3)16(24)21(4)14(12)23/h5-7H,8,17H2,1-4H3,(H,18,19)

InChI Key

QTOWPTUOGRWPKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2NN)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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